molecular formula C30H32N4O B4137989 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide

2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide

Numéro de catalogue B4137989
Poids moléculaire: 464.6 g/mol
Clé InChI: WZGWPPJGXIMWPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide, also known as YM-155, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. YM-155 was first identified in a high-throughput screening assay for compounds that can selectively inhibit the growth of cancer cells. Since then, numerous studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of YM-155 in cancer therapy.

Mécanisme D'action

2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide exerts its anticancer effects by inhibiting the expression of survivin, a protein that is essential for the survival of cancer cells. Survivin is overexpressed in many types of cancer and is associated with resistance to apoptosis. 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide binds to the promoter region of the survivin gene and inhibits its transcription, leading to a decrease in survivin protein expression and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting survivin expression, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can also induce the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and XIAP. 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can also sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and docetaxel.

Avantages Et Limitations Des Expériences En Laboratoire

2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide also has some limitations. It has a relatively low yield and purity, and its mechanism of action is not fully understood. In addition, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans are not known.

Orientations Futures

There are several future directions for research on 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide. One direction is to investigate the efficacy and safety of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide in clinical trials. Another direction is to explore the potential use of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide in combination with other chemotherapeutic agents, such as cisplatin and docetaxel. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide and to identify potential biomarkers that can predict the response to 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide treatment. Finally, the development of more efficient and scalable synthesis methods for 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide could facilitate its widespread use in cancer research and therapy.

Applications De Recherche Scientifique

2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can selectively inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents. In addition, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been shown to inhibit the expression of survivin, a protein that is overexpressed in many types of cancer and is associated with resistance to apoptosis.

Propriétés

IUPAC Name

2,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O/c1-29(2)18-23(19-30(3,4)34-29)31-28(35)22-15-16-24-25(17-22)33-27(21-13-9-6-10-14-21)26(32-24)20-11-7-5-8-12-20/h5-17,23,34H,18-19H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGWPPJGXIMWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)quinoxaline-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Reactant of Route 2
Reactant of Route 2
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Reactant of Route 3
Reactant of Route 3
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Reactant of Route 4
Reactant of Route 4
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Reactant of Route 5
Reactant of Route 5
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
Reactant of Route 6
Reactant of Route 6
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.